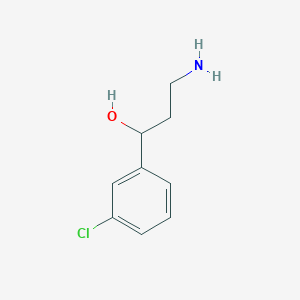

3-Amino-1-(3-chlorophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMCKCPUBSCVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-(3-chlorophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(3-chlorophenyl)propan-1-ol is a chiral amino alcohol of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a phenyl ring substituted with a chlorine atom and a propanolamine side chain, makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, plausible synthetic routes, and potential applications, grounded in the available scientific and technical literature.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and development. This compound is systematically named according to IUPAC conventions, and it is registered under a specific CAS number.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1221187-20-7 | [1][2] |

| Molecular Formula | C9H12ClNO | [1][2] |

| Molecular Weight | 185.66 g/mol | [2] |

| MDL Number | MFCD16302509 | [1][2] |

While specific synonyms for this exact isomer are not widely documented, related compounds are often referred to as substituted alaninols or aminopropanols.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The information is primarily sourced from chemical suppliers.

| Property | Value | Source |

| Appearance | Solid (predicted) | N/A |

| Hazard | Irritant | [2] |

For comparative purposes, the properties of a related isomer, (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol (CAS: 886061-26-3), are listed below. These values should be considered as estimations for the target compound and require experimental verification.

| Property (Isomer) | Value |

| Melting Point | 53-56 °C |

| Boiling Point | 327.9 °C at 760 mmHg |

| Density | 1.216 g/cm³ |

Synthesis and Manufacturing

A potential precursor for the synthesis is 1-(3-Chlorophenyl)propan-1-one, which is commercially available as a biochemical reagent[2]. The synthesis could proceed through an intermediate such as 3-amino-1-(3-chlorophenyl)propan-1-one.

Proposed Synthetic Workflow

A likely synthetic pathway involves a two-step process starting from a suitable propiophenone derivative:

-

Amination of a Propiophenone Precursor: Introduction of an amino group at the 3-position of a 1-(3-chlorophenyl)propan-1-one derivative.

-

Asymmetric Reduction of the Ketone: The resulting 3-amino-1-(3-chlorophenyl)propan-1-one is then subjected to an asymmetric reduction to yield the desired chiral alcohol. This step is crucial for obtaining enantiomerically pure products, which is often a requirement for pharmaceutical applications.

Patents for related 3-amino-1-phenylpropanol derivatives describe the use of a spiroborate ester catalyst and a hydrogen donor for the asymmetric reduction of β-aminoketones, achieving high yields and enantiomeric excess[1].

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

While specific biological activities of this compound have not been reported, the structural class of 3-amino-1-aryl-propan-1-ols is of significant interest in drug discovery.

-

Pharmaceutical Intermediates: Optically active 3-amino-1-phenylpropanol derivatives are key intermediates in the synthesis of various pharmaceuticals, including fluoxetine and duloxetine[1][3]. The title compound could serve as a valuable building block for the development of novel therapeutics.

-

Protein Kinase B (PKB/Akt) Inhibition: A US patent discloses that related bicyclic heterocycles, which can be synthesized from amino-aryl-propanol derivatives, are potent inhibitors of Protein Kinase B (Akt), a key enzyme in cell signaling pathways implicated in cancer[4]. This suggests that derivatives of this compound could be explored for their anticancer properties.

-

Antimicrobial Agents: A study on a structurally related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, demonstrated significant antibacterial and antifungal activity[5]. This highlights the potential for discovering novel antimicrobial agents based on the 3-amino-1-(chlorophenyl)propan-1-ol scaffold.

Further research is warranted to explore the biological activity profile of this compound and its derivatives.

Safety and Handling

This compound is classified as an irritant[2]. As with any research chemical for which toxicological data is limited, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, standard first-aid measures should be followed. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water. If swallowed, seek medical attention.

Conclusion

This compound (CAS: 1221187-20-7) is a chiral chemical entity with considerable potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to key pharmaceutical intermediates and biologically active molecules suggests that it is a compound of interest for further research and development. The proposed synthetic routes, based on established methodologies for related compounds, provide a framework for its preparation. As with all research chemicals, it should be handled with appropriate safety precautions.

References

- Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Google Patents. US10654855B2 - Protein kinase B inhibitors.

-

Al-Ghorbani, M., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(1), 123. Available at: [Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 4. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

The Cornerstone of Chirality: A Technical Guide to the Biological Significance of 3-Amino-1-(3-chlorophenyl)propan-1-ol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Stereochemistry in Drug Design

In the realm of pharmacology, a molecule's three-dimensional structure is intrinsically linked to its biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different physiological effects. This principle of stereochemistry is fundamental to drug design, as biological targets like enzymes and receptors are themselves chiral, leading to specific interactions with only one enantiomer of a drug. The 3-amino-1-phenylpropan-1-ol scaffold is a privileged structure in medicinal chemistry, forming the backbone of several potent neuroactive agents.

This technical guide delves into the biological significance of the (R)- and (S)-enantiomers of a specific derivative, 3-Amino-1-(3-chlorophenyl)propan-1-ol . While this molecule is primarily a high-value chiral intermediate rather than an active pharmaceutical ingredient (API) itself, its stereochemical integrity is the critical determinant of the biological activity of the final drug products. We will explore the stereoselective synthesis of these enantiomers, their application in creating potent APIs, and, by extension, the differential pharmacology of the resulting chiral drugs, using norepinephrine reuptake inhibitors as a representative therapeutic class.

Part 1: Stereoselective Synthesis - The Foundation of Enantiomeric Purity

The primary challenge and the most critical step in harnessing the potential of this compound is the production of the individual (R)- and (S)-enantiomers with high optical purity. The biological activity of the final drug is contingent on starting with the correct enantiomer of this building block. The most efficient methods begin with the prochiral ketone, 1-(3-chlorophenyl)propan-1-one (also known as 3'-chloropropiophenone), and employ asymmetric reduction strategies.

Key Synthetic Strategies

-

Catalytic Asymmetric Reduction: This is a highly effective strategy that uses a chiral catalyst to stereoselectively reduce the ketone to the desired alcohol enantiomer. A common and powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. The choice of the (R)- or (S)-catalyst directly determines whether the (R)- or (S)-alcohol is formed. The causality is clear: the chiral catalyst creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.

-

Chemoenzymatic Synthesis: Biocatalysis offers an environmentally friendly and often highly selective alternative. Ketoreductase (KRED) enzymes or whole-cell systems (like yeast) can reduce the precursor ketone with exceptional enantioselectivity under mild conditions. For instance, studies on the reduction of the related 3-chloropropiophenone have shown that Saccharomyces cerevisiae can produce the (S)-alcohol with high enantiomeric excess.[1]

The general workflow for producing these critical chiral intermediates is outlined below.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Novel Small Molecules, Exemplified by 3-Amino-1-(3-chlorophenyl)propan-1-ol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is a complex expedition, with the elucidation of its mechanism of action (MoA) as a critical compass. A comprehensive understanding of how a molecule interacts with biological systems at a molecular level is paramount for informed drug development, enabling optimization of efficacy and minimization of off-target effects. This guide provides a strategic and technical framework for dissecting the MoA of a novel small molecule, using the hypothetical compound "3-Amino-1-(3-chlorophenyl)propan-1-ol" as a case study. We will navigate through the essential phases of target identification, validation, and the characterization of downstream cellular consequences, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for mechanistic clarity.

Introduction: The Imperative of Mechanism of Action Studies

In the landscape of drug discovery, a molecule's MoA is the narrative that describes its biological life. It details the specific molecular target(s) it engages, the nature of this interaction, and the cascade of downstream events that culminate in a physiological response. A well-defined MoA is not merely an academic exercise; it is a cornerstone of successful drug development. It informs on-target potency, selectivity, and potential toxicities, thereby guiding lead optimization, predicting clinical efficacy, and identifying patient populations most likely to respond. Proof of mechanism studies are critical for confirming target selectivity and are instrumental in making informed go/no-go decisions throughout the drug development pipeline.[1]

This guide will delineate a systematic, multi-pronged approach to MoA elucidation, structured to navigate the inherent complexities and potential pitfalls of this scientific endeavor.

Phase I: Target Identification - Casting a Wide Net

The initial and arguably most challenging step is to identify the direct molecular target(s) of our novel compound, this compound. This process, often referred to as target deconvolution, can be broadly categorized into two complementary strategies: affinity-based and label-free methods.[2]

Affinity-Based Proteomics: Fishing for Targets

Affinity-based approaches utilize a modified version of the small molecule to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[3]

-

Core Principle: The small molecule is functionalized with a reactive group or an affinity tag (e.g., biotin) to create a "probe." This probe is incubated with the proteome, and the resulting small molecule-protein complexes are isolated and identified, typically by mass spectrometry.[2][3]

-

Experimental Workflow: Biotinylation and Affinity Purification

-

Step 1: Synthesis of a Biotinylated Probe. A biotin moiety is chemically conjugated to this compound. It is crucial to strategically place the linker and biotin tag to minimize steric hindrance and preserve the compound's original bioactivity.

-

Step 2: Incubation with Cell Lysate. The biotinylated probe is incubated with a lysate from a biologically relevant cell line. A control incubation with free biotin and another with a structurally similar but inactive analog (if available) should be run in parallel to identify non-specific binders.

-

Step 3: Capture of Protein Complexes. Streptavidin-coated beads are added to the lysate to capture the biotinylated probe and its bound proteins.

-

Step 4: Washing and Elution. The beads are washed extensively to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Step 5: Protein Identification by Mass Spectrometry. The eluted proteins are separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

-

Causality and Considerations: This method's success hinges on the assumption that the chemical modification does not significantly alter the compound's binding properties. The choice of linker and attachment point is therefore a critical experimental parameter.

Diagram: Affinity-Based Target Identification Workflow

Caption: Workflow for identifying protein targets using an affinity-based approach.

Label-Free Approaches: Observing the Interaction in a Native State

To circumvent the potential issues of modifying the compound, label-free methods can be employed. These techniques detect the interaction of the unmodified small molecule with its target.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein's thermal stability changes upon ligand binding.

-

Experimental Protocol:

-

Intact cells or cell lysates are treated with this compound or a vehicle control.

-

The samples are heated to a range of temperatures.

-

The aggregated, denatured proteins are pelleted by centrifugation.

-

The amount of soluble protein remaining at each temperature is quantified by Western blotting for a specific candidate or by mass spectrometry for a proteome-wide analysis.

-

A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

-

-

-

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that ligand binding can protect a protein from proteolysis.[4]

-

Experimental Protocol:

-

Cell lysates are treated with this compound or a vehicle control.

-

The lysates are then subjected to limited proteolysis with a protease like pronase.

-

The digestion is stopped, and the remaining proteins are analyzed by SDS-PAGE.

-

Proteins that are protected from digestion in the presence of the compound are identified by mass spectrometry as potential targets.[4]

-

-

Phase II: Target Validation - From Candidates to Confirmed Targets

Identifying a list of potential binding partners is only the beginning. The next crucial phase is to validate which of these candidates are bona fide targets responsible for the compound's biological effects.

Biochemical Validation: In Vitro Confirmation of Interaction

Once high-confidence candidates are identified, the interaction must be confirmed using orthogonal, in vitro biochemical assays.

-

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Enzyme Inhibition/Activation Assays: If a candidate target is an enzyme, its activity should be measured in the presence of varying concentrations of this compound to determine if the compound acts as an inhibitor or activator.

Cellular Validation: Probing Target Engagement in a Biological Context

Confirming that the compound engages the target within a living cell is a critical validation step.

-

Genetic Approaches: Modulating the expression of the candidate target gene is a powerful way to assess its role in the compound's activity.[5]

-

CRISPR/Cas9-mediated Knockout/Knockdown: If knocking out the target gene confers resistance to the compound's effects, it provides strong evidence for on-target activity.[4]

-

Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.

-

-

Quantitative Data Summary:

| Validation Technique | Parameter Measured | Sample Data for Target X |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | 150 nM |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), ΔH, ΔS | 180 nM, -8.5 kcal/mol, -10.2 cal/mol·K |

| Enzyme Inhibition Assay | IC50 | 250 nM |

| Cellular Viability (WT vs. KO) | EC50 | WT: 5 µM, KO: > 50 µM |

Phase III: Elucidating Downstream Functional Effects

With a validated target in hand, the investigation moves to understanding the functional consequences of target engagement.

Transcriptional Profiling: A Global View of Cellular Response

RNA sequencing (RNA-seq) can provide an unbiased, genome-wide snapshot of the transcriptional changes induced by this compound.

-

Experimental Workflow:

-

Treat a relevant cell line with the compound at various concentrations and time points.

-

Isolate total RNA from the treated and vehicle control cells.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the sequencing data to identify differentially expressed genes.

-

Perform pathway analysis (e.g., Gene Set Enrichment Analysis) to identify signaling pathways that are significantly enriched in the dataset.

-

-

Data Interpretation: This can reveal unexpected off-target effects or provide insights into the downstream signaling cascades modulated by the primary target. Algorithms like DeMAND can analyze these changes in the context of molecular interaction networks to provide a detailed picture of the drug's MoA.

Phenotypic and Pathway-Specific Assays

Based on the identity of the target and the results of transcriptional profiling, specific cellular assays should be designed to probe the key affected pathways. For instance, if the target is a kinase in the MAPK pathway, a series of experiments would be warranted:

-

Western Blot Analysis: To measure the phosphorylation status of downstream substrates (e.g., ERK, JNK).

-

Reporter Gene Assays: To quantify the activity of transcription factors regulated by the pathway.

-

Cell-Based Phenotypic Assays: To assess the impact on cell proliferation, apoptosis, or migration, depending on the known functions of the pathway.

Diagram: Hypothetical Signaling Pathway of this compound

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol

Introduction

(S)-3-Amino-1-(3-chlorophenyl)propan-1-ol is a pivotal chiral building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] The stereochemistry at the carbinol center is critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of a robust and efficient enantioselective synthesis for this intermediate is of paramount importance in drug development and manufacturing.

This application note provides a comprehensive guide for the synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol, targeting researchers, scientists, and professionals in the field of drug development. We will delve into a field-proven, two-step synthetic strategy commencing with the synthesis of the prochiral β-amino ketone precursor, followed by a highly enantioselective catalytic reduction. The causality behind experimental choices, detailed step-by-step protocols, and thorough characterization of the final product are presented to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis is approached in two main stages:

-

Synthesis of the Prochiral Precursor: Preparation of 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride via a Mannich reaction.

-

Enantioselective Reduction: Asymmetric reduction of the prochiral β-amino ketone to the desired (S)-amino alcohol using a Corey-Bakshi-Shibata (CBS) catalyst. This method is renowned for its high enantioselectivity and predictability in the reduction of a wide array of ketones.[2][3]

Figure 1: Overall synthetic workflow for (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.

Part 1: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-one Hydrochloride

The synthesis of the β-amino ketone precursor is achieved through a Mannich reaction, a classic method for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Protocol: Mannich Reaction

Materials:

-

3'-Chloroacetophenone

-

Paraformaldehyde

-

Ammonia Hydrochloride

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonia hydrochloride (1.1 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated HCl.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will precipitate.

-

Filter the precipitate and wash with cold ethanol to afford the crude 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride.

-

The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve higher purity if necessary.

Part 2: Enantioselective Synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol

The cornerstone of this synthesis is the asymmetric reduction of the prochiral β-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally effective method for this transformation, employing a chiral oxazaborolidine catalyst to deliver the desired enantiomer with high optical purity.[4][5]

Mechanism of CBS Reduction

The enantioselectivity of the CBS reduction is governed by the formation of a rigid, bicyclic transition state. The (S)-Me-CBS catalyst coordinates with borane (BH3) to form a super-Lewis acidic complex.[6] The prochiral ketone then coordinates to the boron center of the catalyst in a sterically favored orientation, positioning the larger substituent (3-chlorophenyl) away from the catalyst's chiral scaffold. This arrangement facilitates the intramolecular transfer of a hydride from the coordinated borane to one specific enantioface of the ketone, leading to the formation of the (S)-alcohol with high enantiomeric excess.

Figure 2: Key steps in the CBS reduction mechanism.

Protocol: CBS Reduction

Materials:

-

3-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

-

(S)-2-Methyl-CBS-oxazaborolidine ((S)-Me-CBS) solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous Ammonium Chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Preparation of the Free Base: Suspend 3-amino-1-(3-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add a stoichiometric amount of a base (e.g., triethylamine or aqueous sodium bicarbonate) and stir until the free base is formed. Extract the free base into the organic layer, dry over Na2SO4, and concentrate under reduced pressure. The resulting free base should be used immediately in the next step.

-

Asymmetric Reduction: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-amino-1-(3-chlorophenyl)propan-1-one free base in anhydrous THF.

-

Cool the solution to -20 °C in a suitable cooling bath.

-

Slowly add the (S)-Me-CBS solution (0.1 eq) to the reaction mixture.

-

To this mixture, add borane-dimethyl sulfide complex (BMS, 1.1 eq) dropwise while maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC until the starting ketone is consumed (typically 1-2 hours).

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.

Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol.

| Parameter | Value |

| Catalyst Loading | 10 mol % |

| Reducing Agent | Borane-dimethyl sulfide (BMS) |

| Solvent | Anhydrous THF |

| Reaction Temperature | -20 °C |

| Typical Reaction Time | 1-2 hours |

| Expected Yield | > 90% |

| Expected Enantiomeric Excess (e.e.) | > 98% |

| Table 1: Key Parameters for the CBS Reduction. |

Characterization of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol

The identity, purity, and enantiomeric excess of the final product must be confirmed through various analytical techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of all expected protons and their respective multiplicities and integrations. Key signals include the aromatic protons, the methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the propanol backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show the correct number of carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for C₉H₁₂ClNO is approximately 186.07.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (e.e.) of the final product is determined by chiral HPLC. A normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is generally effective for resolving the enantiomers of amino alcohols.[7]

Proposed HPLC Method:

| Parameter | Condition |

| Column | Chiralcel OD-H or equivalent |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Table 2: Proposed Chiral HPLC Conditions. |

The retention times for the (R) and (S) enantiomers will need to be determined by analyzing a racemic sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Borane-dimethyl sulfide complex is a corrosive and flammable reagent and should be handled with care.

-

Anhydrous solvents and inert atmosphere techniques are crucial for the success of the CBS reduction.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-3-Amino-1-(3-chlorophenyl)propan-1-ol. The described two-step process, involving a Mannich reaction followed by a highly stereoselective CBS reduction, offers a practical and efficient route to this valuable pharmaceutical intermediate. The provided experimental details and analytical methods will enable researchers to confidently produce and characterize this chiral building block with high yield and excellent enantiomeric purity.

References

- [Reference to a relevant scientific paper or patent on the synthesis of Dapoxetine intermedi

- [Reference to a found

-

Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109, 5551-5553. ([Link])

- [Reference to a review or paper on the applic

- [Reference to a paper on the characteriz

- [Reference to a source for chiral HPLC methods for amino alcohols]

- [Additional relevant references]

Sources

- 1. 54. Catalytic Asymmetric Hydrogen Atom Transfer: Enantioselective Hydroamination of Alkenes – The Knowles Group [knowleslab.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Asymmetric Reduction of 3-Chloro-1-Phenylpropanone Derivatives

Introduction: The Strategic Importance of Chiral α-Halo Alcohols

In the landscape of pharmaceutical synthesis, the stereoselective construction of chiral building blocks is a cornerstone of modern drug development. Among these, optically active α-halo alcohols, such as (R)- and (S)-3-chloro-1-phenylpropan-1-ol, represent critical intermediates. Their bifunctional nature—a stereocenter-bearing secondary alcohol and a reactive alkyl halide—renders them exceptionally versatile synthons for the assembly of complex molecular architectures. Notably, these chiral alcohols are key precursors for a range of widely used antidepressants, including (S)-fluoxetine, (R)-tomoxetine, and nisoxetine, where the precise stereochemistry is paramount to therapeutic efficacy and safety.[1]

The primary route to these valuable intermediates is the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-phenylpropanone (also known as β-chloropropiophenone) and its derivatives. This transformation demands exquisite control over stereochemistry to achieve high enantiomeric excess (e.e.). This guide provides an in-depth analysis of field-proven chemo-catalytic and biocatalytic methodologies, complete with detailed protocols, to empower researchers in selecting and implementing the optimal strategy for their synthetic needs.

I. Chemo-Catalytic Approaches: Precision and Versatility

Transition metal catalysis and organocatalysis offer robust and highly selective methods for the asymmetric reduction of α-halo ketones. These methods are prized for their broad substrate scope, scalability, and predictable stereochemical outcomes.

A. Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a landmark method in asymmetric synthesis, renowned for its high enantioselectivity and reliability in reducing a wide array of prochiral ketones.[2] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in conjunction with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂).[3][4]

Causality of Experimental Design: The key to the CBS reduction's success lies in the formation of a well-defined transition state. The oxazaborolidine acts as a bifunctional catalyst: its endocyclic boron atom functions as a Lewis acid, coordinating to the ketone's carbonyl oxygen. This activation is enhanced by the coordination of the borane reductant to the catalyst's Lewis basic nitrogen atom.[4] This ternary complex pre-organizes the ketone and the hydride source, facilitating a face-selective, intramolecular hydride transfer via a rigid, six-membered chair-like transition state, thus ensuring high stereocontrol.[5] The reaction must be conducted under strictly anhydrous conditions, as water can significantly diminish enantioselectivity.[2]

Protocol 1: (S)-3-Chloro-1-phenylpropan-1-ol via CBS Reduction

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

3-Chloro-1-phenylpropanone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).

-

Solvent Addition: Add anhydrous THF (e.g., 5 mL per 1 mmol of substrate).

-

Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise via syringe, maintaining the internal temperature below -15 °C. Stir for 15 minutes.

-

Substrate Addition: Dissolve 3-chloro-1-phenylpropanone (1.0 eq.) in anhydrous THF and add it dropwise to the catalyst-borane solution over 30 minutes, ensuring the temperature does not exceed -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

-

Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a 1:8 mixture of ethyl acetate and petroleum ether as eluent) to afford the pure chiral alcohol.[6]

-

Analysis: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by chiral HPLC or GC analysis.

B. Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to methods requiring stoichiometric boranes or high-pressure hydrogen gas.[7] These reactions typically utilize stable, air-tolerant ruthenium(II) or rhodium(III) complexes with chiral diamine or amino alcohol ligands.[8] A hydrogen donor, commonly a mixture of formic acid and triethylamine (FA/TEA) or isopropanol with a base, serves as the hydride source.[9]

Causality of Experimental Design: The Noyori-type Ru(II)-arene-tosyldiamine catalyst is a well-established system for ATH.[9] The catalytic cycle involves the formation of a ruthenium hydride species. The N-H bond of the coordinated chiral diamine ligand plays a crucial role, participating in a concerted, outer-sphere hydride transfer to the carbonyl carbon of the ketone.[10] This "metal-ligand bifunctional" mechanism avoids direct coordination of the ketone to the metal center, contributing to the broad substrate tolerance. The choice of hydrogen donor and base is critical; isopropanol/KOH is a common and effective system.

II. Biocatalytic Approach: Green and Highly Selective

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral molecules. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), either in whole-cell systems or as isolated enzymes, can reduce ketones with near-perfect enantioselectivity.[11][12]

Causality of Experimental Design: ADHs catalyze the reversible reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[13] The enzyme's chiral active site precisely orients the ketone substrate relative to the cofactor, allowing for hydride delivery to only one of the two prochiral faces.[11] A key challenge in using isolated enzymes is the high cost of the cofactor. Therefore, a cofactor regeneration system is essential for preparative-scale synthesis. This is typically achieved by adding a second enzyme (e.g., glucose dehydrogenase, GDH, or formate dehydrogenase, FDH) and a cheap sacrificial substrate (glucose or formate) to continuously regenerate the reduced cofactor (NADPH or NADH).[14] Alternatively, using isopropanol as a co-solvent can serve as the sacrificial hydrogen donor for some KREDs. Whole-cell systems, such as those using Saccharomyces cerevisiae (baker's yeast), circumvent this issue by utilizing the cell's own metabolic machinery for cofactor regeneration.

Protocol 2: (S)-3-Chloro-1-phenylpropan-1-ol via Whole-Cell Bioreduction

Materials:

-

Saccharomyces cerevisiae (e.g., CGMCC 2266 or common baker's yeast)

-

Growth medium (e.g., YPD: yeast extract, peptone, dextrose)

-

Glucose

-

3-Chloro-1-phenylpropanone

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Celite®

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cell Culture: Cultivate Saccharomyces cerevisiae in a suitable growth medium at 30 °C with shaking until the late exponential phase.

-

Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile phosphate buffer.

-

Reaction Setup: Resuspend the yeast cells in a phosphate buffer containing a carbon source for cofactor regeneration (e.g., 2-5% w/v glucose). The cell concentration (wet weight) should be optimized (e.g., 50-100 g/L).

-

Substrate Addition: Add 3-chloro-1-phenylpropanone to the cell suspension. Due to potential substrate toxicity, a final concentration of 1-5 g/L is a good starting point. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol.

-

Biotransformation: Incubate the reaction mixture at 30 °C with gentle agitation.

-

Reaction Monitoring: Monitor the conversion of the ketone and the formation of the alcohol product by GC or HPLC analysis of aliquots taken from the reaction mixture.

-

Work-up: Once the reaction has reached the desired conversion, separate the yeast cells by centrifugation or filtration through a pad of Celite®.

-

Extraction: Saturate the aqueous supernatant with NaCl and extract with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the crude product by silica gel column chromatography and analyze for yield and enantiomeric excess as described in Protocol 1.

III. Data Summary and Method Comparison

The choice between chemo-catalytic and biocatalytic methods depends on factors such as substrate scope, desired enantiomer, scalability, and available equipment.

| Method | Catalyst/Enzyme | Reductant/Cofactor | Typical Yield | Typical e.e. | Key Advantages | Key Considerations | Ref. |

| CBS Reduction | (R/S)-Oxazaborolidine | BH₃·SMe₂ | >85% | >95% | High e.e., broad scope, predictable stereochemistry | Requires stoichiometric borane, strict anhydrous conditions | [3][6] |

| Asymmetric Hydrogenation | Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | H₂ (gas) | >99% | ~90% | High yield, uses H₂ | Requires high-pressure equipment | [3][15] |

| Asymmetric Transfer Hydrogenation | Ru(II)-TsDPEN | Isopropanol or HCOOH/NEt₃ | High | >95% | Operationally simple, avoids H₂ gas and boranes | Catalyst cost, optimization may be needed | |

| Whole-Cell Bioreduction | Saccharomyces cerevisiae | Glucose (in-situ regeneration) | ~80% | >99% | High e.e., "green" process, no external cofactor needed | Substrate/product inhibition, lower volumetric productivity | [1] |

| Isolated KRED | Ketoreductase/ADH | NADPH/NADH | High | >99% | Very high e.e., controlled conditions | Requires cofactor regeneration system, enzyme cost | [12] |

IV. Workflow and Mechanistic Diagrams

Visualizing the process flow and underlying catalytic cycles is essential for understanding and troubleshooting these asymmetric reductions.

General Experimental Workflow

Caption: General workflow for asymmetric ketone reduction.

Catalytic Cycle of CBS Reduction

Caption: Simplified catalytic cycle of the CBS reduction.

Catalytic Cycle of ADH Reduction with Cofactor Regeneration

Caption: ADH cycle with glucose dehydrogenase (GDH) regeneration.

V. Conclusion and Outlook

Both chemo-catalytic and biocatalytic methods provide highly effective and stereoselective pathways for the synthesis of chiral 3-chloro-1-phenylpropanol derivatives. The CBS reduction and asymmetric transfer hydrogenation stand out as robust and versatile chemical methods, offering high enantioselectivities and broad applicability. On the other hand, biocatalysis, particularly with whole cells or engineered ketoreductases, presents a powerful "green" alternative, often delivering unparalleled enantiopurity. The selection of the optimal protocol will be guided by the specific synthetic goals, scale, available resources, and desired enantiomer. The detailed procedures and comparative data herein serve as a comprehensive resource for researchers and drug development professionals to accelerate their synthetic campaigns.

References

-

Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

-

Wang, Y., Zheng, M., Li, X., Si, L., He, D., & Zhao, Y. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of β-chloro-propiophenone. International Journal of Chemistry, 3(3). [Link]

-

ResearchGate. (2023). Asymmetric transfer hydrogenation of ketones with chiral Ru and Rh catalysts. [Link]

-

Kroutil, W., & Schrittwieser, J. H. (2021). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 1, 782057. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Request PDF. (n.d.). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. [Link]

-

ResearchGate. (n.d.). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]

-

ResearchGate. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]

-

ResearchGate. (2021). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol... [Link]

-

Wang, Y., et al. (2011). Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone. International Journal of Chemistry. [Link]

-

SciSpace. (n.d.). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

Zhang, X., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. [Link]

-

Yuan, F. A. (2013). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Globe Thesis. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

Sci-Hub. (2006). Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Synfacts. [Link]

-

MDPI. (2014). Engineering Cofactor Preference of Ketone Reducing Biocatalysts... [Link]

-

Morris, R. H., & Ikariya, T. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. [Link]

-

Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

-

YouTube. (2016). Alcohol Dehydrogenase: Physiology, Biochemistry, and Mechanism. [Link]

-

ResearchGate. (n.d.). KRED‐catalyzed reduction of prochiral ketones with cofactor regeneration. [Link]

-

Chem-Station. (2014). Noyori Asymmetric Transfer Hydrogenation. [Link]

-

MDPI. (2021). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

-

ACS Publications. (1998). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2011). Experimental transition state for the Corey–Bakshi–Shibata reduction. [Link]

Sources

- 1. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. ccsenet.org [ccsenet.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. globethesis.com [globethesis.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Alcohol Dehydrogenases as Catalysts in Organic Synthesis [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. ADH, Alcohol dehydrogenase [organic-chemistry.org]

- 15. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]

Topic: High-Performance Liquid Chromatography (HPLC) Method for Enantiomeric Excess Determination of 3-Amino-1-(3-chlorophenyl)propan-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation and determination of enantiomeric excess (% ee) of 3-Amino-1-(3-chlorophenyl)propan-1-ol. As the stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, accurate enantiomeric purity assessment is paramount in drug development and quality control.[1] This guide provides a comprehensive protocol developed from foundational principles of chiral chromatography, targeting professionals in pharmaceutical research and analysis. The methodology employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful strategy for resolving amino alcohol enantiomers.[2] We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and other chromatographic parameters, providing a self-validating protocol grounded in scientific principles.

Introduction: The Imperative of Chiral Purity

This compound is a chiral building block whose enantiomers can exhibit significantly different pharmacological and toxicological profiles. In a biological system, which is inherently chiral, one enantiomer may produce the desired therapeutic effect while the other could be inactive or even harmful.[3] Consequently, regulatory agencies mandate strict control over the stereochemical purity of chiral drugs. HPLC utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for enantioselective analysis due to its accuracy, precision, and robustness.[1][4]

The challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[3] A CSP creates a chiral environment within the column, allowing for differential, transient diastereomeric complexes to form with each enantiomer.[3] The stability of these complexes differs, leading to different retention times and, thus, separation. This note provides a complete protocol, from method development logic to execution and data interpretation.

Method Development: A Rationale-Driven Approach

The development of a successful chiral separation method is an empirical process guided by the physicochemical properties of the analyte.[1]

Analyte Structure and Interaction Potential

This compound possesses key functional groups that dictate its interaction with a CSP:

-

Primary Amine (-NH₂): A basic group capable of hydrogen bonding (as a donor) and ionic interactions.

-

Secondary Alcohol (-OH): A polar group capable of hydrogen bonding (as both a donor and acceptor).

-

Chlorophenyl Ring: Provides potential for π-π stacking and dipole-dipole interactions.

-

Chiral Center: The carbon atom bonded to the hydroxyl group.

A successful separation relies on exploiting these features to achieve a "three-point interaction" with the CSP, creating a noticeable energy difference in the binding of the two enantiomers.[3][5]

Chiral Stationary Phase (CSP) Selection

For amino alcohols, polysaccharide-based CSPs are a premier choice due to their proven broad applicability and high success rates.[5] These phases consist of cellulose or amylose polymers derivatized with various carbamates or esters, which form helical grooves and chiral cavities.[5]

For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) , is selected.

-

Causality: The carbamate groups on the amylose backbone provide sites for hydrogen bonding with the analyte's -OH and -NH₂ groups. The phenyl rings of the derivatizing agent offer π-π stacking interactions with the analyte's chlorophenyl ring. The fixed spatial arrangement of these interaction sites within the polymer's chiral groove leads to stereospecific recognition.

Mobile Phase Strategy

Normal Phase (NP) chromatography is often preferred for polysaccharide CSPs as it typically yields higher enantioselectivity.[6]

-

Solvent System: A mixture of a non-polar alkane (n-Hexane) and a polar alcohol modifier (Isopropanol or Ethanol) is used. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for adjusting retention and resolution.

-

Basic Additive: The primary amine in the analyte is basic and can interact strongly with residual acidic silanols on the silica surface of the column packing. This secondary interaction can cause severe peak tailing and poor resolution. To mitigate this, a small concentration (e.g., 0.1%) of a basic additive like Diethylamine (DEA) is incorporated into the mobile phase. The DEA competitively blocks the active silanol sites, resulting in improved peak symmetry and efficiency.[6]

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to system suitability criteria is essential for generating trustworthy data.

Instrumentation, Reagents, and Materials

-

Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Reagents:

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Diethylamine (DEA), analytical grade

-

Methanol, HPLC grade (for sample dissolution)

-

-

Reference Standards:

-

Racemic this compound

-

Reference standard of the primary enantiomer (if available)

-

-

Materials:

-

Volumetric flasks and pipettes

-

0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

-

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

| Parameter | Recommended Condition | Justification |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm | Proven CSP for amino alcohols, offering multiple interaction modes (H-bonding, π-π). |

| Mobile Phase | n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v) | Normal phase mode for optimal selectivity. IPA modifies retention. DEA ensures good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |

| Column Temp. | 25 °C | Controlled temperature ensures retention time stability. Lower temperatures can sometimes improve resolution. |

| Detection | UV at 225 nm | The chlorophenyl group provides strong UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Run Time | ~25 minutes | Sufficient to allow for the elution of both enantiomers with baseline separation. |

Note: The mobile phase ratio is a starting point. Optimization may be required by varying the Isopropanol content (e.g., from 10% to 20%) to achieve the desired resolution (Rs ≥ 1.5).

Step-by-Step Workflow

-

Racemic Standard Solution (0.5 mg/mL): Accurately weigh ~5 mg of racemic this compound and dissolve in 10 mL of Methanol. This solution is critical for confirming the separation of the two enantiomers and determining their elution order.

-

Sample Solution (0.5 mg/mL): Accurately weigh the sample to be tested to achieve a nominal concentration of 0.5 mg/mL in Methanol.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC system.[7]

-

Install the specified chiral column.

-

Purge the pump lines with the mobile phase.

-

Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

-

Inject the mobile phase or a Methanol blank to ensure no interfering peaks are present.

-

Make five replicate injections of the Racemic Standard Solution.

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 1.5.

-

Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

-

Repeatability (%RSD): The relative standard deviation of the peak areas for each enantiomer should be ≤ 2.0%.

-

Do not proceed with sample analysis if SST criteria are not met.

-

-

Inject the prepared Sample Solution in duplicate.

-

Integrate the peak areas for both enantiomers. Let Area₁ be the area of the first eluting peak and Area₂ be the area of the second eluting peak.

The enantiomeric excess is calculated using the integrated peak areas of the major and minor enantiomers.

% ee = [ | Areamajor - Areaminor | / ( Areamajor + Areaminor ) ] x 100

Where:

-

Areamajor is the peak area of the enantiomer present in the larger amount.

-

Areaminor is the peak area of the enantiomer present in the smaller amount.

Visualization of Protocols and Mechanisms

Diagrams are provided to visually summarize the workflow and the underlying scientific principles.

Caption: Experimental workflow for % ee determination.

Caption: Conceptual model of chiral recognition on a CSP.

Method Validation and Robustness

For use in a regulated environment, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8] Key validation parameters include:

-

Specificity: Demonstrating that the method can unequivocally assess the enantiomers in the presence of impurities or degradation products.

-

Linearity: Establishing a linear relationship between concentration and peak area over a defined range.

-

Accuracy & Precision: Confirming the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the minor enantiomer that can be reliably detected and quantified.[7]

-

Robustness: Assessing the method's reliability with respect to deliberate small variations in parameters like mobile phase composition, flow rate, and temperature.

References

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Enantiomeric excess detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR. ResearchGate. Available at: [Link]

-

Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University. Available at: [Link]

-

Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

-

Enantiomer separation of NBD-derivatized α-amino acids on polysaccharide based chiral stationary phases by HPLC. Chosun University. Available at: [Link]

-

Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]

-

Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. Available at: [Link]

-

Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol

Welcome to the technical support center for the synthesis of 3-Amino-1-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Overview of the Primary Synthetic Route

A common and efficient method for synthesizing this compound involves the reduction of a β-aminoketone precursor, 3-Amino-1-(3-chlorophenyl)propan-1-one. This is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), in a suitable protic solvent like methanol or ethanol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Incomplete Reaction and Low Yield

Question: My reaction appears to be sluggish, and the final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve the outcome?

Answer:

Low yields are often a result of incomplete reduction of the starting β-aminoketone. Several factors can contribute to this issue:

-

Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. While theoretically one mole of NaBH₄ can reduce four moles of a ketone, in practice, a molar excess is often required to drive the reaction to completion.[1][2]

-

Decomposition of the Reducing Agent: Sodium borohydride can react with the protic solvent, especially at elevated temperatures or in acidic conditions, leading to its decomposition and reduced efficacy.[2]

-

Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.

Troubleshooting Protocol:

-

Optimize the Molar Ratio of the Reducing Agent:

-

Start with a 1.5 to 2.0 molar equivalent of NaBH₄ relative to the β-aminoketone.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal amount of reducing agent.

-

-

Control the Reaction Temperature:

-

Add the sodium borohydride portion-wise to the reaction mixture at 0-5 °C to control the initial exotherm.

-

After the initial addition, allow the reaction to slowly warm to room temperature and stir for an adequate duration (typically 2-4 hours).

-

-

Solvent Selection:

-

Methanol or ethanol are standard choices. Ensure the solvent is anhydrous, as water can accelerate the decomposition of NaBH₄.

-

Table 1: Effect of NaBH₄ Stoichiometry on Yield

| Molar Equivalents of NaBH₄ | Reaction Time (hours) | Conversion (%) | Isolated Yield (%) |

| 1.0 | 4 | 75 | 65 |

| 1.5 | 4 | 95 | 88 |

| 2.0 | 4 | >99 | 92 |

Data is illustrative and may vary based on specific reaction conditions.

Issue 2: Formation of an Alkene Impurity

Question: I have identified an impurity in my final product with a mass corresponding to the dehydrated product, (E/Z)-3-amino-1-(3-chlorophenyl)prop-1-ene. What causes this and how can it be prevented?

Answer:

The formation of an alkene impurity is likely due to the acid-catalyzed dehydration of the target alcohol product. This can occur during the reaction workup if acidic conditions are employed, or if the reaction mixture itself becomes acidic.

Mechanism of Dehydration:

The benzylic alcohol in the product is susceptible to protonation under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized carbocation, which is then deprotonated to yield the alkene.

Preventative Measures:

-

Maintain a Neutral or Slightly Basic pH during Workup:

-

Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or water, avoiding strong acids.

-

If an acid is necessary for pH adjustment, use a dilute solution and add it slowly while monitoring the pH.

-

-

Avoid Excessive Heat:

-

During solvent evaporation, use a rotary evaporator at a moderate temperature (e.g., < 40 °C) to minimize the risk of thermal decomposition and dehydration.

-

Workflow for Minimizing Dehydration:

Caption: Recommended workflow to prevent dehydration.

Issue 3: Presence of Diastereomers

Question: My product shows two spots on TLC and two sets of peaks in the NMR spectrum, suggesting the presence of diastereomers. Why is this happening if the starting material is achiral?

Answer:

The reduction of the prochiral ketone in 3-Amino-1-(3-chlorophenyl)propan-1-one creates a new stereocenter at the carbon bearing the hydroxyl group.[3] If there is another stereocenter present in the molecule, or if a chiral reducing agent is used, a mixture of diastereomers can be formed. In this specific case, while the starting material is achiral, the reaction itself can lead to a racemic mixture of enantiomers. The observation of diastereomers would imply a pre-existing chiral center or the introduction of one during a prior synthetic step.

However, it is also possible that what appears to be diastereomers are actually other impurities. A thorough characterization of the side products is recommended.

Troubleshooting and Control:

-

Achiral Conditions: For the synthesis of a racemic mixture, ensure that all reagents and solvents are achiral.

-

Stereoselective Reduction: If a specific stereoisomer is desired, an asymmetric reduction is necessary. This can be achieved using a chiral reducing agent, such as one modified with a chiral ligand, or through enzymatic reduction.[4]

Table 2: Comparison of Reducing Agents and Stereoselectivity

| Reducing System | Expected Outcome | Key Considerations |

| NaBH₄ | Racemic mixture | Cost-effective, simple procedure. |

| CBS Catalyst / BH₃ | Enantiomerically enriched | Requires careful control of conditions. |

| Chiral Ruthenium Catalysts | High enantioselectivity | Often used in transfer hydrogenation. |

Visualizing the Reaction and Side Reactions

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of 3-Amino-1-(3-chlorophenyl)propan-1-ol

Welcome to the technical support center for the chiral separation of 3-Amino-1-(3-chlorophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantioselective analysis of this and structurally similar amino alcohols.

The stereochemistry of pharmaceutical intermediates like this compound is a critical quality attribute, as enantiomers often exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the definitive technique for accurate enantiomeric purity assessment.[1] This guide provides a structured approach to method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound?

A1: Polysaccharide-based CSPs are highly versatile and widely successful for the separation of a broad range of chiral molecules, including amino alcohols.[2][3][4] Specifically, derivatives of amylose and cellulose, such as those with phenylcarbamate selectors, are excellent starting points.[2][3] These CSPs offer robust chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[5] For polar and ionic compounds like amino alcohols, macrocyclic glycopeptide-based CSPs can also be a suitable alternative, particularly for direct analysis without derivatization.

Q2: What are the recommended starting mobile phase conditions?

A2: A systematic screening approach is recommended. For polysaccharide-based CSPs, normal phase, polar organic, and reversed-phase modes are all viable.

-

Normal Phase (NP): A mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. A typical initial condition could be 90:10 (v/v) Hexane:Isopropanol.[2][6]

-

Polar Organic Mode (PO): This mode utilizes polar organic solvents like acetonitrile or methanol, often with additives.[7]

-

Reversed-Phase (RP): A gradient of acetonitrile or methanol with water is a standard approach.[7]

For basic compounds like this compound, peak shape and resolution can often be significantly improved by the addition of a basic modifier to the mobile phase.[8]

Q3: Is derivatization of the amino alcohol necessary?

A3: Not always, but it can be a useful strategy. Direct separation of underivatized amino alcohols is possible, especially on macrocyclic glycopeptide CSPs. However, derivatization can be employed to improve chromatographic properties or to form diastereomers that can be separated on a standard achiral reversed-phase column.[9][10] Common derivatizing agents include those that react with the primary amine. While effective, this adds an extra step to the sample preparation process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between the enantiomers. What should I do?

A: This is a common challenge in chiral method development. The key is to systematically alter the chromatographic conditions to enhance the differential interaction between the enantiomers and the CSP.

Root Causes & Solutions:

-

Incorrect CSP Selection: The chosen CSP may not be suitable for this analyte.

-

Solution: Screen different types of polysaccharide-based CSPs (e.g., amylose vs. cellulose derivatives) or consider a different class of CSPs like macrocyclic glycopeptides.

-

-

Inappropriate Mobile Phase: The mobile phase composition is critical for resolution.

-

Solution:

-

Change the Alcohol Modifier (NP): Switch from isopropanol to ethanol or vice-versa. Different alcohols can alter the hydrogen bonding interactions and impact selectivity.

-

Adjust Modifier Percentage (NP): Vary the alcohol percentage. Lowering the percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks.

-

Switch Mobile Phase Mode: If normal phase is unsuccessful, explore polar organic or reversed-phase conditions.[7]

-

-

-

Lack of Additives: The basic nature of the amine in your compound can lead to strong interactions with the stationary phase, hindering separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. How can I improve the peak symmetry?

A: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.

Root Causes & Solutions:

-

Secondary Ionic Interactions: The basic amine group can interact with residual acidic silanol groups on the silica support of the CSP.

-

Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA), butylamine, or ethanolamine (typically 0.1% v/v).[8] This competes with the analyte for the active sites, reducing tailing.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase.

-

Solution: Reduce the sample concentration or injection volume. A typical starting concentration is 0.1 mg/mL.[1]

-

-

Column Contamination or Degradation: The column's performance can degrade over time.

-

Solution: Flush the column with a strong solvent like 100% ethanol or isopropanol to remove contaminants.[12] If performance is not restored, the column may need replacement.

-

-

Physical Column Issues: A blocked inlet frit can distort peak shape.[13]

Issue 3: Long Run Times and High Backpressure

Q: The analysis is taking too long, and the system pressure is high. How can I optimize this?

A: Long run times and high pressure can decrease throughput and indicate potential system or column issues.

Root Causes & Solutions:

-

High Retention: The mobile phase may be too weak.

-

Solution:

-

In normal phase, increase the percentage of the alcohol modifier to decrease retention time.

-

In reversed-phase, increase the percentage of the organic solvent (acetonitrile or methanol).

-

-

-

Low Flow Rate: While lower flow rates can sometimes improve resolution, they extend the run time.

-

Solution: Gradually increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min) and observe the effect on resolution and backpressure.

-

-

High Backpressure: This can be caused by a blockage or the use of a highly viscous mobile phase.

Experimental Protocols & Data

Protocol 1: Initial Screening of Mobile Phase Conditions

This protocol outlines a systematic approach to finding a suitable mobile phase for a polysaccharide-based CSP.

-

Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative).

-

Sample Preparation: Dissolve the analyte in the initial mobile phase or a compatible solvent to a concentration of 0.1 mg/mL.[1]

-